molecular formula C11H15N3O4 B10903126 methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate

methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10903126
M. Wt: 253.25 g/mol
InChI Key: ROQHRKDUYHLBRD-UHFFFAOYSA-N
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Description

Methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a pyrazole ring, and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable electrophile, such as a halogenated pyrazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]acetate
  • Methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]acetate
  • Methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-yl]acetate

Uniqueness

Methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the morpholine group. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 2-[3-(morpholine-4-carbonyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C11H15N3O4/c1-17-10(15)8-14-3-2-9(12-14)11(16)13-4-6-18-7-5-13/h2-3H,4-8H2,1H3

InChI Key

ROQHRKDUYHLBRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=N1)C(=O)N2CCOCC2

Origin of Product

United States

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